Lipofermata is a small molecule inhibitor that specifically targets Fatty Acid Transport Protein 2 (FATP2) [, ]. It acts as a gatekeeper, regulating the entry of exogenous fatty acids into cells []. This function makes Lipofermata a valuable tool in investigating the role of fatty acid uptake in various biological processes and disease models.
Lipofermata is synthesized from spiro-indoline-thiadiazole analogs through various chemical reactions. It falls under the classification of small molecule inhibitors that target specific proteins involved in lipid metabolism, particularly FATP2, which plays a crucial role in the transport of long-chain and very-long-chain fatty acids within cells .
The synthesis of Lipofermata involves several key steps:
Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the synthesized compounds and confirm their purity .
Lipofermata's molecular structure features a spiro-indoline core linked to a thiadiazole moiety. The specific structural formula has not been detailed in the sources, but it is characterized by its unique arrangement that allows for effective interaction with FATP2. The molecular weight and other pertinent data can be derived from its synthesis details, with mass spectrometry confirming its identity through specific ionization patterns .
Lipofermata undergoes various chemical reactions that include:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and bromine for substitution reactions .
Lipofermata primarily exerts its effects by inhibiting FATP2, which is crucial for fatty acid transport into cells. This inhibition leads to decreased fatty acid uptake, thereby affecting metabolic pathways associated with lipid synthesis and oxidation. Studies have shown that this compound can restore fatty acid oxidation activities and alleviate fibrotic responses in both in vitro and in vivo models .
The mechanism involves competitive inhibition at the binding site of FATP2, which prevents fatty acids from being transported across cell membranes .
Lipofermata exhibits several notable physical and chemical properties:
These properties make Lipofermata suitable for various experimental applications in biochemical studies .
Lipofermata has potential applications in several scientific domains:
Lipofermata (chemical name: 5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one; CAS: 297180-15-5) is a selective small-molecule inhibitor of fatty acid transport protein 2 (FATP2), a key mediator of long-chain fatty acid (LCFA) uptake. This compound represents a pharmacological tool for dissecting FATP2-specific functions in lipid metabolism and its role in diseases driven by lipotoxicity, such as non-alcoholic fatty liver disease (NAFLD), diabetes, and renal fibrosis. By selectively blocking FATP2-mediated fatty acid translocation, Lipofermata modulates cellular lipid flux without directly inhibiting acyl-CoA synthetase activity or medium-chain fatty acid transport, offering a targeted approach to study metabolic dysregulation [1] [4].
Lipofermata was identified through high-throughput screening (HTS) of chemical libraries targeting human FATP2b, a splice variant deficient in very-long-chain fatty acid (VLCFA) activation but competent in LCFA transport. Initial screens evaluated >50,000 compounds for inhibition of BODIPY-labeled C12 fatty acid uptake in FATP2-overexpressing cells. The spiro-indoline-thiadiazole derivative CB16.2 (later named Lipofermata) emerged as a lead candidate due to its:
In vivo validation demonstrated that oral Lipofermata administration in mice reduced intestinal absorption of ¹³C-oleate by >60%, confirming systemic FATP2 inhibition [5].
Table 1: Efficacy of Lipofermata in Inhibiting Fatty Acid Uptake Across Cell Lines
Cell Type | Tissue Model | IC₅₀ (μM) | Primary FATP Expressed |
---|---|---|---|
HepG2 | Hepatocytes | 6.7 | FATP2, FATP5 |
Caco-2 | Intestinal epithelium | 4.8 | FATP2 |
INS-1E | Pancreatic β-cells | 3.1 | FATP2 |
C2C12 | Myocytes | 5.2 | FATP1 |
Primary human adipocytes | Adipose tissue | 39.3 | FATP1, FATP4 |
Data compiled from [1] [4] [5]
The FATP family (SLC27A) comprises six isoforms (FATP1–6) with distinct tissue distributions and substrate specificities:
Lipofermata inhibits FATP2 via non-competitive binding, likely stabilizing an inactive transporter conformation without affecting FATP5 or CD36 function [1] [4].
Table 2: Key Fatty Acid Transporters and Their Modulation by Lipofermata
Transporter | Primary Tissues | Substrates | Inhibition by Lipofermata? |
---|---|---|---|
FATP2 | Liver, kidney, intestine | LCFAs, VLCFAs | Yes (IC₅₀ <6 μM) |
FATP5 | Liver | Bile acids, LCFAs | No |
CD36 | Muscle, adipose | LCFAs, lipoproteins | No |
FATP1 | Muscle, adipose | LCFAs | Weak (IC₅₀ >30 μM) |
Lipid Homeostasis and Lipotoxicity
FATP2 governs fatty acid partitioning between organs. Its overexpression diverts lipids toward non-adipose tissues (liver, pancreas), exceeding storage capacity and inducing lipotoxicity:
Disease Implications and Therapeutic Evidence
Table 3: In Vivo Therapeutic Effects of FATP2 Inhibition
Disease Model | Intervention | Key Outcomes | Reference |
---|---|---|---|
Diet-induced NAFLD | Hepatic FATP2 shRNA | ↓ Liver triglycerides 50%, ↑ insulin sensitivity | [2] |
Renal fibrosis (UUO) | Lipofermata (10 mg/kg) | ↓ Collagen I 60%, ↓ ER stress, restored FAO | [9] |
Ovariectomy-induced osteoporosis | Lipofermata (5 mg/kg) | ↓ Osteoclasts 40%, ↑ bone mass 25% | [6] |
Intestinal lipid absorption | Oral Lipofermata | ↓ ¹³C-oleate absorption 60% | [5] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7